Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- is a fluorinated carboxylic acid derivative. This compound is characterized by the presence of multiple fluorine atoms and a chlorine atom, which significantly alter its chemical properties compared to non-fluorinated analogs. It is used in various scientific and industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- typically involves the fluorination of hexanoic acid derivatives. One common method includes the use of hexanoic acid as a starting material, which undergoes chlorination and subsequent fluorination under controlled conditions. The reaction conditions often involve the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of specialized equipment to handle highly reactive fluorinating agents is essential to ensure safety and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of hexanol derivatives.
Oxidation: Formation of hexanone or hexanal derivatives.
Scientific Research Applications
Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- is used in various scientific research applications, including:
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in the structure and function of these molecules, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
- Hexanoic acid, 3,5,5-trimethyl-
- Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-
- Hexanoic acid, 4-methyl-
Comparison: Hexanoic acid, 6-chloro-3,3,4,4,5,5,6,6-octafluoro- is unique due to the presence of both chlorine and multiple fluorine atoms, which significantly enhance its chemical stability and reactivity compared to non-fluorinated or less fluorinated analogs. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Properties
CAS No. |
131118-32-6 |
---|---|
Molecular Formula |
C6H3ClF8O2 |
Molecular Weight |
294.53 g/mol |
IUPAC Name |
6-chloro-3,3,4,4,5,5,6,6-octafluorohexanoic acid |
InChI |
InChI=1S/C6H3ClF8O2/c7-6(14,15)5(12,13)4(10,11)3(8,9)1-2(16)17/h1H2,(H,16,17) |
InChI Key |
QXDXLDFUTQMBLB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.